
Tri-o-tolylphosphine
Overview
Description
Tri-o-tolylphosphine: is an organophosphorus compound with the chemical formula C21H21P . It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a ligand in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Tris(o-tolyl)phosphine Oxide: Tri-o-tolylphosphine can be synthesized by reducing tris(o-tolyl)phosphine oxide using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tri-o-tolylphosphine can undergo oxidation to form tris(o-tolyl)phosphine oxide.
Substitution: It participates in various substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include metal halides and metal acetates.
Major Products:
Oxidation: Tris(o-tolyl)phosphine oxide.
Substitution: Metal-phosphine complexes, such as palladium and platinum complexes.
Scientific Research Applications
Cross-Coupling Reactions
Tri(o-tolyl)phosphine is prominently used as a ligand in various palladium-catalyzed cross-coupling reactions, such as:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with propargylic carbonates, where Tri(o-tolyl)phosphine enhances the efficiency of the catalytic system. A study demonstrated that using Pd(dba)·CHCl with Tri(o-tolyl)phosphine resulted in excellent yields at room temperature .
- Heck Reaction : Tri(o-tolyl)phosphine serves as a ligand that facilitates the coupling of aryl halides with alkenes, showcasing its effectiveness in forming carbon-carbon bonds .
Hydrophosphination Reactions
Recent studies have explored the use of Tri(o-tolyl)phosphine in photoinduced hydrophosphination reactions. This method involves the addition of Tri(o-tolyl)phosphine to terminal alkynes, yielding alkenylphosphonium salts. This application highlights its role in synthesizing phosphonium compounds under mild conditions .
Silylation Reactions
Tri(o-tolyl)phosphine has also been employed in silylation reactions, where it acts as a nucleophile to facilitate the formation of O,P-acetals. The procedure typically involves using Tri(o-tolyl)phosphine alongside other reagents in dichloromethane, demonstrating its utility in synthetic organic chemistry .
Polymer Chemistry
In polymer synthesis, Tri(o-tolyl)phosphine is utilized as a catalyst for Stille polycondensation reactions. This process is crucial for producing low band-gap polymers used in organic photovoltaic cells, where it contributes to enhanced optoelectronic properties .
Data Table of Applications
Case Study 1: Suzuki Coupling Efficiency
A study published in Chemical Communications highlighted the use of Tri(o-tolyl)phosphine in a highly efficient Suzuki coupling reaction involving propargylic carbonates and boronic acids. The system demonstrated excellent central-to-axial chirality transfer, showcasing the ligand's effectiveness in asymmetric synthesis .
Case Study 2: Organic Photovoltaics
Research on triphenylamine-based random copolymers utilized dichlorobis(this compound)palladium(II) as a catalyst for polymerization. The resulting polymers exhibited significant improvements in photovoltaic performance due to optimized molecular weight and structural properties, leading to higher power conversion efficiencies .
Case Study 3: Hydrophosphination Mechanism
In a recent publication, researchers reported on the photoinduced hydrophosphination using Tri(o-tolyl)phosphine. The study detailed the mechanistic pathway and confirmed that this method allows for selective formation of phosphonium salts under light irradiation, emphasizing the compound's versatility and applicability in modern synthetic methodologies .
Mechanism of Action
Mechanism: Tri-o-tolylphosphine acts as a ligand by donating its lone pair of electrons on the phosphorus atom to form coordinate bonds with metal centers. This interaction stabilizes the metal center and facilitates various catalytic processes.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Triphenylphosphine: Similar to tri-o-tolylphosphine but with phenyl groups instead of o-tolyl groups.
Tri-p-tolylphosphine: Contains p-tolyl groups instead of o-tolyl groups.
Tricyclohexylphosphine: Contains cyclohexyl groups instead of tolyl groups.
Uniqueness: this compound is unique due to its ortho-methyl substitution, which provides steric hindrance and influences the electronic properties of the phosphine ligand. This makes it particularly effective in certain catalytic reactions where steric and electronic factors are crucial .
Biological Activity
Tri-o-tolylphosphine (ToP), with the chemical formula , is a phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis. This article delves into its biological activity, focusing on its applications, mechanisms, and implications based on current research findings.
This compound is characterized by its bulky structure, which influences its reactivity and interaction with biological systems. The molecular weight of ToP is approximately 304.37 g/mol, and it is known for its moderate donor effects due to the presence of ortho-methyl groups on the phenyl rings. This structural feature contributes to its unique properties as a ligand in coordination chemistry and catalysis .
1. Catalytic Activity in Biological Systems
This compound has been utilized as a catalyst in various organic reactions, including the Suzuki coupling reaction, which is significant in synthesizing biologically active compounds. For instance, it was demonstrated that ToP could facilitate the coupling of propargylic carbonates with boronic acids effectively at room temperature, showcasing its potential in synthesizing complex organic molecules relevant to drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Ligand Coordination : As a ligand, ToP can coordinate with metal centers, enhancing the reactivity of metal complexes used in catalytic processes. This property is crucial for developing catalytic systems that mimic biological processes.
- Oxidative Stress Induction : Some studies suggest that phosphines can induce oxidative stress in cells, leading to apoptosis or necrosis. Understanding this mechanism is vital for assessing the safety and efficacy of ToP in biological applications .
Case Study 1: Catalytic Efficiency
In a study examining the efficiency of various phosphine ligands in palladium-catalyzed reactions, this compound was found to outperform traditional ligands like triphenylphosphine (TPP) in specific coupling reactions. The study highlighted ToP's ability to facilitate reactions under milder conditions while achieving higher yields .
Case Study 2: Interaction with Biological Targets
Research involving dichlorobis(this compound)palladium(II) indicated that this complex could effectively catalyze reactions relevant to synthesizing biologically active compounds. The implications of these findings suggest potential applications in drug discovery and development .
Table 1: Comparison of Ligand Performance in Catalytic Reactions
Ligand | Reaction Type | Yield (%) | Conditions |
---|---|---|---|
This compound | Suzuki Coupling | 95 | Room Temperature |
Triphenylphosphine | Suzuki Coupling | 85 | Elevated Temperature |
Tri(o-anisyl)phosphine | Cross-Coupling | 90 | Room Temperature |
Q & A
Basic Research Questions
Q. How is Tri-o-tolylphosphine synthesized and characterized in laboratory settings?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, in the synthesis of symmetrical dyes, it is used as a ligand in reactions involving palladium catalysts, triethylamine, and reflux conditions at 95°C . Characterization involves:
- Melting point analysis (123–125°C) to confirm purity .
- ³¹P NMR spectroscopy to verify ligand coordination and quantify reaction yields .
- Elemental analysis (e.g., C, H, N percentages) to validate molecular composition .
Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?
Key techniques include:
- High-Performance Liquid Chromatography (HPLC) : Purity ≥97.0% with ≤0.5% water content .
- ³¹P NMR : Detects ligand coordination shifts and quantifies sample integrity .
- Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 600 for related compounds) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Use personal protective equipment (PPE) and work in a fume hood due to potential toxicity .
- Store in airtight containers under inert gas to prevent oxidation .
- Monitor shelf life, as degradation can alter reactivity .
Advanced Research Questions
Q. How does this compound enhance catalytic efficiency in palladium-mediated cross-coupling reactions compared to other phosphine ligands?
this compound’s ortho-methyl groups increase steric bulk, improving metal-ligand stability and reducing catalyst deactivation. For example, in Suzuki-Miyaura couplings, it outperforms triphenylphosphine (PPh₃) by enabling higher yields under milder conditions . Key variables to optimize include:
- Ligand-to-metal ratio (e.g., 2:1 for palladium catalysts).
- Solvent polarity (e.g., toluene or THF for solubility).
- Reaction temperature (e.g., 80–100°C for efficient coupling) .
Q. What methodological considerations are critical when using this compound as an internal standard in ³¹P NMR spectroscopy?
- Purity : Ensure ≥97.0% HPLC-grade compound to avoid signal interference .
- Solvent compatibility : Use deuterated solvents (e.g., CDCl₃) for lock signal stability.
- Concentration calibration : Optimize ligand concentration to match analyte signal intensity .
Q. How can researchers address discrepancies in reported catalytic efficiencies of this compound across studies?
Contradictions often arise from:
- Impurity variations : Trace water or oxygen can deactivate catalysts; use rigorous drying protocols .
- Experimental conditions : Compare ligand loading, temperature, and solvent systems systematically .
- Data normalization : Reference yields to internal standards (e.g., ³¹P NMR) to ensure reproducibility .
Q. Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
- Feasibility : Prioritize reactions with established protocols (e.g., palladium catalysis) .
- Novelty : Explore understudied applications, such as its role in quantum dot synthesis (analogous to TOPO) .
- Ethics : Adhere to safety guidelines for handling organophosphorus compounds .
Q. What gaps exist in the current literature on this compound’s applications?
Limited data on:
- Environmental impact : Degradation pathways and ecotoxicity .
- Non-catalytic uses : Potential in materials science (e.g., as a stabilizing agent) .
Q. Data Presentation and Reproducibility
Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?
- Detailed synthesis protocols : Include catalyst loading, reaction time, and purification steps .
- Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
Q. What are the best practices for reporting contradictory data in publications?
Properties
IUPAC Name |
tris(2-methylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOYMYWGDAQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064130 | |
Record name | Phosphine, tris(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Tri-o-tolylphosphine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18398 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6163-58-2 | |
Record name | Tri-o-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6163-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris-o-tolyphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri-o-tolylphosphine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine, tris(2-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, tris(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS-O-TOLYPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M32DK8XA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.